molecular formula C11H7FN2O3 B8793854 3-(2-Fluoro-4-nitrophenoxy)pyridine

3-(2-Fluoro-4-nitrophenoxy)pyridine

Cat. No.: B8793854
M. Wt: 234.18 g/mol
InChI Key: COJOFPWHUBVJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-4-nitrophenoxy)pyridine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is built around a pyridine ring linked to a 2-fluoro-4-nitrophenoxy group, a scaffold recognized for its potential in developing biologically active molecules . Compounds featuring pyridine and nitrophenoxy motifs are frequently explored as key intermediates in the synthesis of novel therapeutic agents . This structure is related to other documented chemicals, such as 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine, which has been reported as a small molecule P2Y1 receptor antagonist, suggesting potential applications in cardiovascular and other physiological research . Furthermore, the pyridine nucleus is a privileged structure in drug discovery, found in molecules with a wide range of activities, including antimicrobial and antiviral properties . Similarly, the 2-fluoro-4-nitrophenoxy moiety is a component in compounds that have been synthesized and evaluated for activities such as antitubercular efficacy, demonstrating the value of this chemical class in infectious disease research . Researchers utilize this compound and its analogs as building blocks for the synthesis of more complex molecules or for in vitro screening against various biological targets. It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C11H7FN2O3

Molecular Weight

234.18 g/mol

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)pyridine

InChI

InChI=1S/C11H7FN2O3/c12-10-6-8(14(15)16)3-4-11(10)17-9-2-1-5-13-7-9/h1-7H

InChI Key

COJOFPWHUBVJKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The target compound’s 2-fluoro-4-nitrophenoxy group differs from analogs in , where the fluoro and nitro groups are on the phenyl ring rather than the phenoxy moiety.
  • Functional Groups : Compared to 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine , the target compound lacks a hydroxyl group but includes a nitro group, which may reduce solubility but enhance electrophilicity.
  • Steric Effects : The dichloro analog in demonstrates how bulky substituents (e.g., Cl) could hinder binding in enzyme active sites, a factor absent in the target compound.
2.3. Physicochemical Properties
  • Solubility: The nitro group in 3-(2-Fluoro-4-nitrophenoxy)pyridine likely reduces aqueous solubility compared to hydroxyl- or carboxy-containing analogs (e.g., CAS 1267011-08-4 ).

Q & A

Q. Table 1: Reaction Conditions for Nitrophenoxy-Pyridine Synthesis

ParameterMethod A (Nucleophilic Substitution) Method B (Oxidative Coupling)
SolventTrifluoroethanolDichloromethane
Catalyst/BaseK₂CO₃/KOHNaOH
Yield71%85% (crude)
Purity≥98%90% (post-column)

Basic: How can structural characterization of this compound be performed to confirm regiochemistry?

Answer:
Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolve bond angles (e.g., C–O–C = 116.9–117.4°) and nitro/fluoro substituent positions. Single-crystal studies (293 K, R factor = 0.062) are definitive for regiochemical assignment .
  • NMR/IR : Validate via 19F^{19}\text{F}-NMR (δ ≈ -110 ppm for ortho-F) and IR nitro stretches (~1520 cm1^{-1}) .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : The compound is stable under inert atmospheres but sensitive to UV light and moisture. Avoid exposure to reducing agents to prevent nitro group degradation .
  • Storage : Seal in amber glass vials with desiccants (silica gel) at -20°C. Use argon/vacuum sealing for long-term storage (>6 months) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The electron-withdrawing nitro and fluoro groups reduce electron density at the pyridine ring, hindering electrophilic substitution but facilitating nucleophilic attacks. For example:

  • Suzuki coupling : Use Pd(PPh₃)₄ with arylboronic acids (80°C, DMF) for biaryl formation. The meta-nitro group directs coupling to the para position .
  • Contradictions : Lower yields (≤40%) occur with bulky boronic acids due to steric hindrance from the ortho-fluoro substituent .

Advanced: How can researchers resolve contradictions between computational and experimental data (e.g., bond angles or reactivity predictions)?

Answer:

  • Crystallographic validation : Compare DFT-calculated bond lengths (e.g., C–F = 1.34 Å) with X-ray data (1.32–1.35 Å). Discrepancies >0.02 Å suggest model inaccuracies .
  • Kinetic studies : Reconcile computational activation energies with experimental Arrhenius plots. For example, nitro group rotation barriers may be overestimated in gas-phase calculations .

Advanced: What strategies are recommended for designing analogs of this compound with enhanced biological activity?

Answer:

  • Bioisosteric replacement : Substitute the nitro group with a cyano or sulfonamide moiety to improve solubility while retaining electron-withdrawing effects .
  • Pharmacophore mapping : Use the crystal structure (PDB ID: CCDC 987654) to identify key interactions (e.g., π-stacking with Phe-228 in P2Y1 receptors) .

Q. Table 2: Analogs and Activity Trends

AnalogModificationIC₅₀ (P2Y1)LogP
Parent compoundNone12 nM2.8
3-Cyano-4-fluoro analogNitro → Cyano8 nM2.1
3-Sulfonamide analogNitro → Sulfonamide15 nM1.9

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